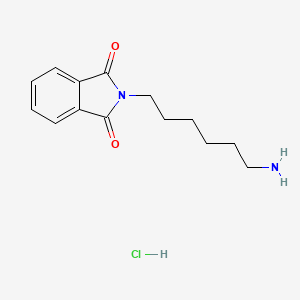
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is a fluorinated aromatic compound with the molecular formula C7H3BrF3O. This compound is characterized by the presence of bromine, difluoromethyl, and difluorophenol groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol typically involves the bromination of a difluoromethyl-substituted phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to form difluoromethyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-(difluoromethyl)-3,4-difluorophenol and 2-thio-6-(difluoromethyl)-3,4-difluorophenol.
Oxidation Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluoroquinone.
Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluorobenzene.
科学研究应用
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into the compound’s potential as a pharmaceutical intermediate is ongoing. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
作用机制
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play key roles in determining the compound’s reactivity and selectivity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may act as an inhibitor of enzymes that interact with phenolic substrates. The presence of fluorine atoms can enhance binding affinity and selectivity.
Receptor Binding: The compound’s structure allows it to interact with specific receptors in biological systems, potentially modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)phenol
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups on the same aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The compound’s fluorinated structure also enhances its stability and reactivity compared to non-fluorinated analogs.
属性
分子式 |
C7H3BrF4O |
|---|---|
分子量 |
259.00 g/mol |
IUPAC 名称 |
2-bromo-6-(difluoromethyl)-3,4-difluorophenol |
InChI |
InChI=1S/C7H3BrF4O/c8-4-5(10)3(9)1-2(6(4)13)7(11)12/h1,7,13H |
InChI 键 |
XWEORKRSDRJKLF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)Br)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)
